3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, which is recognized for its diverse biological activities and potential applications in pharmaceuticals. The compound features a pyrazole ring fused to a pyridine ring, with specific substituents that enhance its reactivity and biological properties. The presence of iodine and nitro groups significantly influences its chemical behavior and interaction with biological targets.
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. It is often derived from commercially available precursors, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine, which serves as a key intermediate in the synthesis of more complex derivatives.
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine is classified as a nitro-substituted pyrazolo[3,4-b]pyridine derivative. This classification is significant due to the compound's potential pharmacological properties, particularly in medicinal chemistry.
The synthesis of 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves several synthetic routes:
The reactions are typically performed under mild conditions, allowing for high yields and selectivity. For instance, using DMF as a solvent facilitates the reaction while minimizing by-products.
The molecular structure of 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine consists of a fused pyrazole and pyridine ring system with iodine at the 3-position and a nitro group at the 5-position. The structure can be represented as follows:
Key structural data include:
X-ray crystallography studies have shown that the rings are coplanar with minimal dihedral angles between them, contributing to their stability and reactivity .
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions:
The reactivity of this compound is significantly influenced by the presence of both iodine and nitro substituents, which can stabilize intermediates during chemical transformations.
The mechanism of action for compounds like 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For example:
Studies have indicated that modifications at the 5-position (such as nitro substitution) can enhance binding affinity and selectivity for certain targets .
Relevant analyses show that these properties contribute significantly to its utility in synthetic organic chemistry and medicinal applications.
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine has potential applications in various fields:
Research continues into expanding its applications through structural modifications that enhance efficacy and reduce side effects .
Transition metal-catalyzed cross-coupling reactions enable precise functionalization of the pyrazolo[3,4-b]pyridine scaffold at specific positions, which is essential for introducing pharmacologically relevant groups adjacent to the iodo-nitro motif. Palladium-catalyzed Suzuki-Miyaura couplings are particularly effective for attaching aromatic/heteroaromatic boronic acids to halogenated pyrazolo[3,4-b]pyridines. As demonstrated in TRK inhibitor synthesis, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes sequential couplings: first at the C5-bromo position with aminophenylboronic acids, followed by C3-iodo functionalization with aryl/heteroaryl boronic esters under mild conditions (60–80°C) to afford biaryl derivatives in >75% yield [2] [4]. Buchwald-Hartwig amination is equally viable for installing nitrogen-based substituents at C3 or C5, utilizing palladium precursors like Pd₂(dba)₃ with XPhos ligands, enabling C–N bond formation in yields exceeding 80% [4].
Table 1: Catalytic Systems for Pyrazolo[3,4-b]pyridine Functionalization
Reaction Type | Catalyst System | Halogen Site | Coupling Partner | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | C3-Iodo | Arylboronic acids | 75–92% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene | C5-Bromo | Aromatic amines | 78–88% |
One-Pot Borylation/Suzuki | Pd(dppf)Cl₂, KOAc, pinacolborane | C3-Iodo | Heteroaryl chlorides | 65–85% |
The C3-iodo substituent exhibits superior reactivity over C5-bromo in chemoselective couplings due to enhanced oxidative addition kinetics at the electron-deficient C3 position. This differential reactivity permits sequential functionalization without protecting groups—a strategy applied in synthesizing kinase inhibitors where morpholine and fluorophenyl groups were incorporated at C5 and C3, respectively [2]. Microwave-assisted couplings (100–120°C, 30 min) further enhance efficiency for electron-poor boronic acids, achieving near-quantitative conversion where conventional heating fails [4].
Regioselective iodination at C3 of pyrazolo[3,4-b]pyridines exploits the inherent electron asymmetry of the fused heterocycle, where C3 exhibits heightened nucleophilicity compared to C5/C6. Electrophilic iodination using iodine-potassium hydroxide (I₂-KOH) in DMF at 40–60°C achieves >90% C3 selectivity for unsubstituted 1H-pyrazolo[3,4-b]pyridine, forming 3-iodo derivatives exclusively [6] [8]. This preference arises from the lower activation energy for electrophilic attack at C3, as confirmed by DFT calculations showing a 9 kcal/mol stabilization of the Wheland intermediate relative to C5 [1]. When C3 is blocked, iodination shifts to C5, albeit with reduced yield (50–60%) due to competing diiodination [3].
Table 2: Regioselectivity in Pyrazolo[3,4-b]pyridine Iodination
Substrate | Iodinating Reagent | Temperature | C3:Iodination | C5:Iodination | Diiodination |
---|---|---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | I₂, KOH, DMF | 40°C | >95% | <2% | <3% |
1-Methylpyrazolo[3,4-b]pyridine | NIS, CHCl₃ | 25°C | 89% | 5% | 6% |
5-Bromopyrazolo[3,4-b]pyridine | I₂, NaOH, dioxane | 60°C | Not applicable | 78% | 22% |
N-Iodosuccinimide (NIS) in chloroform serves as a mild alternative for C3-iodination of N1-substituted derivatives (e.g., N1-PMB-protected analogs), achieving 85–90% yields without competing N-iodination [2] [6]. The crystalline structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine confirms planarity (dihedral angle: 0.82°) between pyrazole and pyridine rings, facilitating N–H···N dimerization that enhances crystallinity and purity during isolation [8]. For 5-nitropyrazolo[3,4-b]pyridines, iodination requires carefully controlled stoichiometry (1.05 eq I₂) to avoid byproducts from the strongly electron-withdrawing nitro group [3].
One-pot methodologies streamline access to 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine by integrating nitration, halogenation, and protection/deprotection sequences, minimizing intermediate isolation. A representative approach starts with direct C5 nitration of 1H-pyrazolo[3,4-b]pyridine using fuming HNO₃ (90%) in H₂SO₄ at 0°C, yielding 5-nitropyrazolo[3,4-b]pyridine within 2 hours [3]. Subsequent iodination in the same pot employs I₂/KI in aqueous NaOH at 60°C, delivering the 3-iodo-5-nitro derivative in 74% overall yield after recrystallization from ethanol [3] [7].
Alternative routes leverage pre-halogenated intermediates: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine—synthesized via I₂/KOH-mediated iodination of 5-bromopyrazolo[3,4-b]pyridine—undergoes copper-catalyzed cyano-dehalogenation followed by nitration of the C5 cyano group using KNO₃/Al₂O₃ under microwave irradiation (300 W, 10 min) [4]. This approach avoids acidic conditions that could hydrolyze the iodo substituent.
Key advantages of one-pot strategies include:
Optimizing iodination and nitration parameters is critical for maximizing yields of 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine, given competing side reactions like deiodination, over-nitration, or hydrolysis. Key variables include:
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance iodination rates via stabilization of the hypoiodite intermediate (I⁺), but promote nitro group reduction above 80°C. Chlorinated solvents (CH₂Cl₂, CHCl₃) minimize this risk but require longer reaction times (24 h vs. 3 h in DMF) [4] [7].
Acidity Control: Nitration necessitates strong acids (H₂SO₄ >90%), whereas iodination requires mild base (pH 8–9). A biphasic toluene/water system with phase-transfer catalyst (Aliquat 336) enables sequential nitration-iodination without pH adjustment, achieving 82% yield [3].
Table 3: Optimized Conditions for Key Synthetic Steps
Step | Optimal Conditions | Critical Parameters | Yield Improvement |
---|---|---|---|
C5 Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2 h | Temperature <5°C; HNO₃ excess <10% | 95% vs. 70% (room temp) |
C3 Iodination | I₂ (1.05 eq), K₂CO₃ (2 eq), DMF, 60°C, 3 h | I₂ stoichiometry; exclusion of light | 93% vs. 75% (I₂ excess) |
N1 Protection | PMB-Cl (1.2 eq), K₂CO₃, acetone, 25°C, 12 h | Moisture control; PMB-Cl purity | 96% consistently |
Stoichiometry Precision: Using 1.05 equivalents of I₂ suppresses diiodination byproducts, while 1.1 equivalents of HNO₃ prevents oxidative ring degradation [3] [6]. For N1-protected derivatives (e.g., PMB or SEM groups), protection before nitration/iodination improves solubility and reduces tar formation, albeit adding deprotection steps [2].
Microwave irradiation dramatically accelerates both steps: Nitration completes in 10 minutes (vs. 2 hours conventionally) at 100°C, and iodination in 15 minutes at 120°C, with a 20% yield boost due to suppressed hydrolysis [4]. Finally, purification via acid-base recrystallization (HCl/NaOH) removes metallic residues from catalysts, achieving >99% purity by HPLC—essential for pharmaceutical applications [3].
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7